N-(4-Chloro-6-(methylamino)pyrimidin-2-yl)acetamide
Description
N-(4-Chloro-6-(methylamino)pyrimidin-2-yl)acetamide is a pyrimidine derivative characterized by a chloro substituent at position 4, a methylamino group at position 6, and an acetamide moiety at position 2 of the pyrimidine ring. Its molecular formula is inferred as C₇H₉ClN₄O, with a molecular weight of approximately 200.63 g/mol based on analogous pyrimidine-acetamide derivatives .
Properties
CAS No. |
88380-67-0 |
|---|---|
Molecular Formula |
C7H9ClN4O |
Molecular Weight |
200.62 g/mol |
IUPAC Name |
N-[4-chloro-6-(methylamino)pyrimidin-2-yl]acetamide |
InChI |
InChI=1S/C7H9ClN4O/c1-4(13)10-7-11-5(8)3-6(9-2)12-7/h3H,1-2H3,(H2,9,10,11,12,13) |
InChI Key |
HQSRQIBUVUGSEV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC(=CC(=N1)Cl)NC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chloro-6-(methylamino)pyrimidin-2-yl)acetamide typically involves the reaction of 4-chloro-6-(methylamino)pyrimidine with acetic anhydride. The reaction is carried out under mild conditions, often in the presence of a base such as pyridine to facilitate the acetylation process .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields, making it more efficient for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(4-Chloro-6-(methylamino)pyrimidin-2-yl)acetamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups attached to the pyrimidine ring .
Scientific Research Applications
Antiviral Applications
One of the notable applications of N-(4-Chloro-6-(methylamino)pyrimidin-2-yl)acetamide is in the development of antiviral agents. Studies have shown that compounds with similar pyrimidine structures exhibit potent activity against respiratory syncytial virus (RSV). For instance, a related compound demonstrated sub-nanomolar EC50 values against RSV, suggesting that optimizing the dihedral angles in pyrimidine derivatives could enhance antiviral efficacy .
Enzyme Inhibition
This compound has been investigated for its potential as an inhibitor of various enzymes, particularly those involved in lipid metabolism. Research has identified it as a potent inhibitor of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), which plays a crucial role in the biosynthesis of bioactive lipids. This inhibition can modulate emotional behavior and has implications for neurological research .
Table 1: Summary of Enzyme Inhibition Studies
| Compound Name | Target Enzyme | IC50 Value (nM) | Reference |
|---|---|---|---|
| This compound | NAPE-PLD | 27 | |
| LEI-401 | NAPE-PLD | 27 | |
| Pyrimidine derivative (related structure) | RSV F protein | < 4 |
Antibacterial Properties
Recent research has also explored the antibacterial properties of pyrimidine derivatives, including those related to this compound. A study synthesized new pyrimidine arylthioacetamides that exhibited significant antibacterial activity, outperforming traditional antibiotics like ethambutol against tuberculosis . This opens avenues for developing novel antibacterial agents based on the pyrimidine scaffold.
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) is crucial for optimizing the pharmacological properties of compounds like this compound. SAR studies have indicated that modifications to the pyrimidine ring can significantly influence biological activity. For example, altering substituents on the ring has been shown to enhance binding affinity and potency against target enzymes .
Case Study: Inhibition of NAPE-PLD
A detailed study on a related compound demonstrated its ability to decrease anandamide levels in neuronal cells, indicating a potential therapeutic application in neuropsychiatric disorders. The compound was administered at a dose of 30 mg/kg via intraperitoneal injection, showing profound effects on emotional behavior in animal models .
Case Study: Antiviral Efficacy
In another study focusing on RSV, compounds derived from similar structures were evaluated for their antiviral activities. The findings suggested that specific structural modifications could lead to enhanced efficacy against viral targets, providing insights into future drug design efforts .
Mechanism of Action
The mechanism of action of N-(4-Chloro-6-(methylamino)pyrimidin-2-yl)acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or repair, making it a potential anticancer agent .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-(4-Chloro-6-(methylamino)pyrimidin-2-yl)acetamide with structurally related pyrimidine and pyridine derivatives, focusing on substituent effects, physical properties, and reported applications.
Substituent Effects and Structural Analogues
Key Observations :
- Chlorine Substituents : The presence of a chloro group (e.g., at position 4 in pyrimidine or pyridine rings) is common in bioactive compounds due to its electron-withdrawing effects, which enhance binding to hydrophobic enzyme pockets .
- Acetamide Position : The 2-position acetamide group is critical for hydrogen bonding in biological systems, as seen in compound 4d .
Physical and Spectral Properties
- Melting Points: Chlorinated pyrimidine-acetamides (e.g., 2j) show higher melting points (150–154°C) compared to non-chlorinated derivatives (e.g., 2h: 145–147°C), suggesting stronger intermolecular forces due to halogen bonding .
- Spectral Data :
Biological Activity
N-(4-Chloro-6-(methylamino)pyrimidin-2-yl)acetamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It has been noted for its role in inhibiting specific enzymes, which are crucial in metabolic pathways associated with diseases such as cancer and inflammation.
- Enzyme Inhibition : The compound is reported to inhibit N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme involved in the biosynthesis of bioactive lipids known as N-acylethanolamines (NAEs). This inhibition may influence various physiological processes including pain modulation, stress response, and metabolic regulation .
- Impact on Exosome Release : Research indicates that compounds similar to this compound may affect exosome secretion, which is critical for cellular communication and has implications in neurodegenerative diseases like Alzheimer’s .
Anticancer Activity
This compound has shown promise in preclinical studies as an anticancer agent. It acts by:
- Inducing apoptosis in cancer cells.
- Inhibiting cell proliferation through the modulation of specific signaling pathways.
Antimicrobial Properties
The compound's derivatives have been investigated for their antimicrobial activities against various pathogens. For instance, it has demonstrated efficacy against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of antimicrobial action .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings include:
- Substituent Variations : Modifying substituents on the pyrimidine ring can significantly enhance or reduce biological activity. For example, the introduction of different alkyl or aryl groups has been shown to affect binding affinity and selectivity towards target enzymes .
- Potency Improvements : High-throughput screening has identified several analogs with improved potency compared to the parent compound, indicating potential for further development into therapeutic agents .
Case Studies
Several studies have explored the biological effects of this compound:
- In Vitro Studies : In vitro assays demonstrated that this compound can significantly reduce NAPE levels in neuronal cells, which correlates with reduced anxiety-like behavior in animal models .
- Animal Models : In vivo studies have shown that administration of this compound leads to notable changes in metabolic parameters, suggesting its potential utility in treating metabolic disorders .
Q & A
Basic Research Questions
Q. What synthetic routes are most effective for preparing N-(4-Chloro-6-(methylamino)pyrimidin-2-yl)acetamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, chlorination of pyrimidine precursors using POCl₃ followed by acetamide coupling is a common approach . Optimization involves controlling temperature (e.g., reflux in anhydrous solvents like toluene or DMF) and stoichiometric ratios of reagents. Monitoring intermediates via TLC or HPLC ensures purity at each step. Lower yields (e.g., 28–55% in multi-step syntheses) highlight the need for catalytic additives (e.g., DMAP) or microwave-assisted reactions to accelerate kinetics .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Key for confirming substituent positions on the pyrimidine ring. For instance, δ 2.03 ppm (s, 3H) corresponds to the methyl group in the acetamide moiety, while pyrimidine protons appear as singlets near δ 7.5–8.5 ppm .
- LC-MS : Validates molecular weight (e.g., [M+H]⁺ peaks) and detects impurities. High-resolution mass spectrometry (HRMS) is essential for exact mass confirmation .
- IR Spectroscopy : Identifies carbonyl (C=O, ~1650–1700 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) functional groups .
Q. How can crystallographic data resolve ambiguities in the compound’s structural configuration?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL for refinement) provides precise bond lengths, angles, and hydrogen-bonding networks. For example, C–Cl bond lengths (~1.73 Å) and acetamide torsion angles confirm planar geometry . Data deposition in the Cambridge Structural Database (CSD) enables cross-validation of structural hypotheses .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the compound’s bioactivity, such as kinase inhibition or antitumor potential?
- Methodological Answer :
- In vitro assays : Use enzyme-linked immunosorbent assays (ELISA) or fluorescence polarization to measure IC₅₀ values against target kinases (e.g., EGFR) .
- Cell-based studies : Screen cytotoxicity in cancer cell lines (e.g., MTT assay) and compare to positive controls (e.g., cisplatin). Dose-response curves and apoptosis markers (e.g., caspase-3 activation) validate mechanistic hypotheses .
- Molecular docking : Employ software like AutoDock Vina to model interactions with kinase active sites, focusing on hydrogen bonds with pyrimidine N-atoms and hydrophobic contacts with chloro/methyl groups .
Q. What strategies address contradictions in synthetic yields or biological activity data across studies?
- Methodological Answer :
- Yield discrepancies : Re-evaluate reaction conditions (e.g., solvent polarity, catalyst loading). For example, POCl₃-mediated chlorination may require strict anhydrous conditions to prevent hydrolysis .
- Bioactivity variability : Standardize assay protocols (e.g., cell passage number, serum concentration) and validate compound purity via HPLC (>95%). Consider stereochemical impurities or polymorphic forms, which can be resolved via SC-XRD or differential scanning calorimetry (DSC) .
Q. How can computational chemistry enhance the understanding of structure-activity relationships (SAR) for this compound?
- Methodological Answer :
- QSAR modeling : Use descriptors like logP, polar surface area, and Hammett constants to correlate substituent effects (e.g., chloro vs. methyl groups) with bioactivity .
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites for derivatization. For example, electron-deficient pyrimidine rings may favor nucleophilic aromatic substitution .
Methodological Challenges & Solutions
Q. What are the challenges in scaling up synthesis, and how can they be mitigated?
- Low yields in multi-step routes (e.g., 11 steps with 2–5% overall yield) demand flow chemistry or telescoped reactions to reduce intermediates . Green chemistry principles (e.g., solvent recycling, catalytic reagents) improve sustainability .
Q. How can researchers differentiate between polymorphs or solvates of the compound?
- SC-XRD and powder XRD (PXRD) identify lattice variations. Thermal gravimetric analysis (TGA) detects solvate loss, while dynamic vapor sorption (DVS) assesses hygroscopicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
